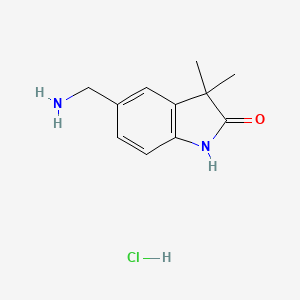
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a heterocyclic compound featuring an indole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The indole nucleus is a prevalent motif in numerous natural products and pharmaceuticals, making derivatives like this compound valuable for further exploration.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activity and stability. It has been observed to modulate enzyme activity through binding at active or allosteric sites, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
Research indicates that this compound influences cell function by:
- Modulating cell signaling pathways.
- Altering gene expression related to metabolic pathways.
- Affecting cellular metabolism and energy production.
Antimicrobial Activity
A study focused on similar indole derivatives reported their antimicrobial properties against various Gram-positive and Gram-negative bacteria. Notably, compounds exhibited activity surpassing that of traditional antibiotics like ampicillin and streptomycin. The most potent compounds demonstrated minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs .
| Compound | MIC (μM) | MBC (μM) | Activity Against |
|---|---|---|---|
| 5d | 37.9–113.8 | 57.8–118.3 | S. aureus |
| 5g | - | - | P. aeruginosa |
| 5k | - | - | Resistant strains |
Anticancer Potential
The compound has also been studied for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
This compound can be compared to other indole derivatives regarding their biological activities:
| Compound Name | Activity Type |
|---|---|
| 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid | Antiviral |
| Muscimol | Psychoactive |
This compound is distinctive due to its specific substitution pattern on the indole core, which influences its reactivity and biological interactions.
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized compounds based on the indole structure were tested against various bacterial strains. The results indicated that derivatives of this compound exhibited superior antibacterial activity compared to standard treatments .
- Evaluation of Cytotoxicity : In vitro studies have demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable selectivity index for the most active derivatives .
Propiedades
IUPAC Name |
5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINHFJYYSBTAFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CN)NC1=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-02-9 |
Source


|
| Record name | 2H-Indol-2-one, 5-(aminomethyl)-1,3-dihydro-3,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













